molecular formula C9H10N2O2S B8780845 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

Katalognummer: B8780845
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: FSNGLHIMQHWTNF-JAMMHHFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that features a thiazolidine ring attached to a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridylamine with a thioester or a thiolactone under acidic or basic conditions to form the thiazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyridine ring can lead to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways could make it a valuable lead compound for the development of new medications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may offer advantages in specific applications.

Wirkmechanismus

The mechanism of action of 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S)-2-(3-pyridyl)thiazolidine-4-carboxylic acid: The stereoisomer of the compound, which may have different biological activity.

    2-(3-pyridyl)thiazolidine-4-carboxylic acid: Lacking the stereochemistry, this compound may have different chemical and biological properties.

    Thiazolidine-4-carboxylic acid: A simpler analog without the pyridine ring, used in various chemical applications.

Uniqueness

2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a thiazolidine ring and a pyridine moiety. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C9H10N2O2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

(4R)-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1

InChI-Schlüssel

FSNGLHIMQHWTNF-JAMMHHFISA-N

Isomerische SMILES

C1[C@H](NC(S1)C2=CN=CC=C2)C(=O)O

Kanonische SMILES

C1C(NC(S1)C2=CN=CC=C2)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Cysteine (24.2 g, 0.2 mole) and 3-pyridine carboxaldehyde (21.4 g, 0.2 mmole) were suspended in 60% aqueous ethanol (400 mL) and the mixture was heated at 100° C. for 5 hours. The reaction mixture was then cooled and most of the solvent was removed in vacuo. The resulting slurry was washed with ethanol and filtered. This material was dried overnight in vacuo at 50° C. to afford the thiazolidine acid (34 g, 81%).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
81%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.